molecular formula C11H18N2 B2587079 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine CAS No. 1857251-61-6

2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine

Cat. No. B2587079
M. Wt: 178.279
InChI Key: QMYDNYFIOIMAOP-UHFFFAOYSA-N
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Description

“2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine” is a chemical compound with the molecular formula C11H18N2 . It is related to pyridine-based derivatives, which are compounds containing a pyridinylpyrimidine skeleton .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine” are not available in the sources retrieved, related compounds have been studied. For example, cobalt (II)–carboxylate complexes of the 6-Me3-TPA (tris ((6-methylpyridin-2-yl)methyl)amine) ligand were isolated to investigate their ability in H2O2-dependent selective oxygenation of C–H and C=C bonds .

Scientific Research Applications

Catalysis and Synthesis

  • Group 10 Metal Complexes : The synthesis and application of Group 10 metal aminopyridinato complexes, derived from similar compounds, have been explored for catalysis, including aryl-Cl activation and hydrosilane polymerization. These complexes have shown to catalyze polymerization of MeH2SiSiH2Me towards soluble, linear poly(methylsilane), demonstrating remarkable activity, especially for palladium-based complexes (Deeken et al., 2006).

  • Chromium Methyl Complexes : Low-valent aminopyridinato chromium methyl complexes have been synthesized, showcasing their potential in catalytic processes. These complexes exhibit unique reactivity due to their synthesis pathways, which involve both reductive alkylation and oxidative addition mechanisms (Noor et al., 2015).

Ligand Synthesis and Coordination Chemistry

  • Versatile Ligands : The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which share structural similarities with 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine, have been extensively reviewed. These ligands have found applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Material Science and Photolabile Protecting Groups

  • Ruthenium Complexes : Research into ruthenium bis(bipyridine) complexes, where the inorganic moiety acts as a photolabile protecting group, describes the potential of such compounds for biological applications. These complexes demonstrate stability in water and the ability to deliver ligands upon irradiation with visible light, hinting at their use as caged compounds for controlled release (Zayat et al., 2006).

Synthesis and Reactivity of Complexes

  • Trialkyltantalum Complexes : The synthesis and structure of trialkyltantalum complexes stabilized by aminopyridinato ligands, similar in structure to 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine, have been studied. These complexes show surprising stability at elevated temperatures, and their behavior in olefin polymerization has been explored, offering insights into the potential applications of such compounds in polymer science (Noor et al., 2006).

Future Directions

Future research could focus on the synthesis and characterization of “2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine”, as well as its potential applications. For instance, novel pyridine-based derivatives have been synthesized and evaluated for their anti-tubercular activity , suggesting potential directions for future research.

properties

IUPAC Name

2-methyl-2-(6-methylpyridin-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-11(3,8-12)10-7-5-6-9(2)13-10/h5-7H,4,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYDNYFIOIMAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)C1=CC=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine

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